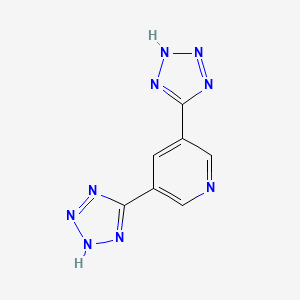

3,5-Di(2H-tetrazol-5-yl)pyridine

Descripción

Context of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-rich heterocycles are organic ring structures containing a high proportion of nitrogen atoms. numberanalytics.comspringerprofessional.de These compounds are at the forefront of various areas of chemical research, including materials science, pharmaceuticals, and agrochemicals, due to their diverse chemical reactivity and biological activity. numberanalytics.commsesupplies.com Their high nitrogen content often translates to a high heat of formation, making them valuable as energetic materials. springerprofessional.de In materials science, they serve as building blocks for functional polymers and dyes. numberanalytics.com The versatility and reactivity of nitrogen heterocycles make them essential intermediates and final products in a wide array of chemical syntheses. numberanalytics.com

Significance of Tetrazole Functionality in Ligand Design and Materials Science

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a particularly significant functional group in modern chemistry. In ligand design, tetrazoles are valued for their strong coordination ability with metal ions and their diverse coordination modes. rsc.org They are often used as isosteric replacements for carboxylic acids in drug design. researchgate.net The high nitrogen content and endothermic heat of formation of tetrazoles make them highly sought after for the development of energetic materials, such as explosives and propellants. researchgate.netnih.govnih.gov The thermal decomposition of tetrazole-containing compounds often releases large amounts of nitrogen gas, a desirable property for gas-generating applications. rsc.orgresearchgate.net Furthermore, the ability of tetrazolate anions to form stable salts with various cations has been widely explored in the synthesis of novel energetic ionic liquids and coordination polymers. researchgate.netmdpi.com

Overview of 3,5-Di(2H-tetrazol-5-yl)pyridine within Multidentate Ligand Systems

This compound is a multidentate ligand that features a central pyridine (B92270) ring substituted at the 3 and 5 positions with tetrazole rings. This specific arrangement of nitrogen-donating groups allows the molecule to coordinate with metal ions in various ways, acting as a versatile building block for supramolecular assemblies. The presence of two tetrazole moieties enhances its coordination potential compared to simpler pyridyl-tetrazole ligands. nih.gov The adaptability of the pyridine-dicarboxylate linker, a related structural motif, in assembling a diversity of coordination polymers highlights the potential of such systems. acs.org The coordination chemistry of ligands containing two pyrazolyl-pyridine units has also been explored, demonstrating the formation of both mononuclear and polynuclear complexes. nih.gov

Research Objectives and Scope of the Academic Review for this compound

The primary objective of this review is to provide a focused and comprehensive analysis of the chemical compound this compound. The scope will be strictly limited to the synthesis, structural characterization, and coordination chemistry of this specific ligand. The review will also touch upon the properties of the resulting coordination compounds, particularly in the context of energetic materials and functional coordination polymers. This article will not delve into dosage, administration, or safety profiles, maintaining a purely chemical and materials science perspective. The aim is to consolidate the existing research findings on this compound, providing a clear and authoritative overview for researchers in the fields of coordination chemistry, materials science, and energetic materials.

Propiedades

Fórmula molecular |

C7H5N9 |

|---|---|

Peso molecular |

215.18 g/mol |

Nombre IUPAC |

3,5-bis(2H-tetrazol-5-yl)pyridine |

InChI |

InChI=1S/C7H5N9/c1-4(6-9-13-14-10-6)2-8-3-5(1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |

Clave InChI |

JXXHVTTZVSBTIW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC=C1C2=NNN=N2)C3=NNN=N3 |

Origen del producto |

United States |

Synthetic Methodologies for 3,5 Di 2h Tetrazol 5 Yl Pyridine and Analogous Bis Tetrazolyl Pyridines

Direct Synthetic Routes to 3,5-Di(2H-tetrazol-5-yl)pyridine

Direct synthesis of this compound primarily involves the construction of the tetrazole rings onto a pre-existing pyridine-3,5-dicarbonitrile (B74902) core.

Cycloaddition Reactions Involving Dinitrile Precursors

The most common and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net This method is widely applicable for the preparation of this compound from its dinitrile precursor, 3,5-dicyanopyridine. The reaction typically involves heating the dinitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst.

The reaction proceeds by the addition of the azide anion to the carbon atom of the nitrile group, followed by cyclization to form the stable aromatic tetrazole ring. Density functional theory (DFT) calculations suggest that the reaction can proceed via a concerted [2+3] cycloaddition or a stepwise pathway involving an imidoyl azide intermediate, with the mechanism often depending on the specific reactants and conditions. researchgate.net The presence of a proton source, such as an ammonium salt, can activate the nitrile, facilitating the reaction. researchgate.net

| Precursor | Reagents | Catalyst/Solvent | Conditions | Product |

| 3,5-Dicyanopyridine | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) / DMF | Heat | This compound |

| 3,5-Dicyanopyridine | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) / DMF | Heat (e.g., 100-150 °C) | This compound |

| 3,5-Dicyanopyridine | Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene, Reflux | This compound |

Table 1: Typical reaction conditions for the synthesis of this compound via cycloaddition.

In Situ Ligand Formation Strategies in Metal-Organic Framework Synthesis

An elegant approach to incorporating this compound into metal-organic frameworks (MOFs) is through in situ ligand formation. In this strategy, the ligand is synthesized under the same solvothermal conditions used for the MOF crystallization. This method often utilizes the [2+3] cycloaddition of a dinitrile precursor (3,5-dicyanopyridine) with an azide source in the presence of a metal salt. bohrium.comuniversityofgalway.ie

The hydrothermal or solvothermal conditions promote the formation of the tetrazole rings, and the newly formed this compound ligand is immediately available to coordinate with the metal ions in solution, leading to the self-assembly of the MOF structure. bohrium.comuniversityofgalway.ie This one-pot synthesis avoids the need to isolate and purify the ligand separately, streamlining the process. This strategy has been successfully employed to create a variety of tetrazole-based energetic MOFs. universityofgalway.ie For instance, in situ cycloaddition of azide anions and nitrile groups under hydrothermal conditions has been used to prepare 3D MOFs with transition metal cations like Ag(I), Cd(II), and Pb(II). universityofgalway.ie Similarly, pyridine-based tetrazole ligands have been generated in situ from the corresponding cyanopyridine precursors for the synthesis of copper, zinc, and cadmium coordination complexes. nih.gov In some cases, precursor ligands can undergo molecular rearrangements, such as the Dimroth rearrangement, under solvothermal conditions to form new tetrazole-containing linkers that construct the final MOF. mdpi.com

Exploration of Synthetic Approaches for Related Bis(tetrazolyl)pyridine Isomers

The synthesis of various bis(tetrazolyl)pyridine isomers and their asymmetric analogs requires a broader range of synthetic techniques, including the functionalization of pre-formed pyridine (B92270) rings and the use of modern synthetic aids like microwave irradiation.

Functionalization of Pyridine Rings with Tetrazole Moieties

Instead of building the tetrazole rings from nitriles, an alternative approach is to attach pre-formed tetrazole moieties to a pyridine scaffold. This can be achieved through various cross-coupling reactions.

One prominent method is the Chan-Lam coupling reaction . This copper-catalyzed reaction forms a carbon-heteroatom bond between a boronic acid and an N-H containing compound. mdpi.comresearchgate.net To synthesize a bis(tetrazolyl)pyridine, a dihalopyridine could first be converted to a pyridine diboronic acid, which is then coupled with a 1H-tetrazole. Conversely, a dihalopyridine can be coupled with a tetrazolylboronic acid. The Chan-Lam coupling is advantageous as it often proceeds under mild conditions, sometimes at room temperature and open to the air. mdpi.com For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been synthesized in high yield by the copper-catalyzed coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid. nih.gov

A more contemporary approach involves the direct C-H functionalization of the pyridine ring. This powerful strategy avoids the pre-functionalization (e.g., halogenation or borylation) of the starting materials. While the electron-poor nature of the pyridine ring can make C-H activation challenging, various transition-metal catalyzed methods have been developed to achieve site-selective functionalization.

Microwave-Assisted Synthesis Techniques for Tetrazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of tetrazole derivatives is particularly amenable to this technique.

Microwave heating can significantly reduce the reaction times for the [2+3] cycloaddition of nitriles and azides. It has also been successfully applied to the synthesis of various pyrazolopyridine and other heterocyclic derivatives, demonstrating its broad utility in this area of chemistry. For example, the synthesis of tetrazolyl pyrazole (B372694) amides under microwave irradiation at 110 °C was complete in 20 minutes with an 85% yield, whereas conventional heating required 5 hours to achieve a 62% yield. bohrium.com

| Reaction Type | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| Pyrazolopyridine Synthesis | Microwave | 140 | 5-20 min | 20-55 | |

| Pyrazolopyridine Synthesis | Conventional | - | 24-48 h | - | |

| Tetrazolyl Pyrazole Amide Synthesis | Microwave | 110 | 20 min | 85 | bohrium.com |

| Tetrazolyl Pyrazole Amide Synthesis | Conventional | Reflux | 5 h | 62 | bohrium.com |

| 1,2,4-Triazolo[1,5-a]pyridine Synthesis | Microwave | 140 | 3 h | 89 | researchgate.net |

Table 2: Comparison of microwave-assisted and conventional heating for the synthesis of related heterocyclic compounds.

Orthogonal Synthetic Strategies for Asymmetric Analogs

The synthesis of nonsymmetrical bis(azolyl)pyridines, where the two heterocyclic rings are different, requires orthogonal synthetic strategies that allow for the selective, stepwise functionalization of the pyridine core. This approach provides precise control over the final structure.

A successful strategy starts with a differentially functionalized pyridine, such as 4-bromo-2,6-difluoropyridine. mdpi.com The different reactivity of the fluorine and bromine atoms allows for selective, stepwise substitutions. For instance, the fluorine atoms can undergo nucleophilic aromatic substitution with different azole anions in a controlled sequence. The more reactive fluorine might be substituted first, followed by the second fluorine under different conditions or with a different nucleophile. The remaining bromine atom can then be functionalized using a different class of reaction, such as a palladium-catalyzed Suzuki or Sonogashira cross-coupling, to introduce a third, distinct substituent. mdpi.com This stepwise approach is crucial because the introduction of the first heterocyclic group can significantly alter the reactivity of the remaining positions on the pyridine ring. mdpi.com This methodology provides a versatile route to a wide range of complex, asymmetric pyridine-based ligands. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3,5 Di 2h Tetrazol 5 Yl Pyridine

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. For 3,5-Di(2H-tetrazol-5-yl)pyridine, ¹H, ¹³C, and nitrogen NMR (¹⁴N and ¹⁵N) are particularly informative.

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms attached to the pyridine (B92270) and tetrazole rings. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings.

In a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the pyridine ring protons are observed at δ 9.37, 8.83, 8.57, and 7.78–7.74 ppm. mdpi.com For this compound, the protons on the pyridine ring are expected in the aromatic region of the spectrum. The symmetry of the molecule would lead to a simplified spectrum. The proton on the tetrazole ring, if present in its 1H-tautomeric form, would also exhibit a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for Related Pyridine-Tetrazole Compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine mdpi.com | DMSO-d₆ | Pyridine H | 9.37 (d), 8.83 (dd), 8.57 (ddd), 7.78–7.74 (dd) |

| 4-(1H-tetrazol-5-yl)pyridine rsc.org | DMSO-d₆ | Pyridine H | 8.77 (d), 8.10 (d) |

This table presents data for structurally similar compounds to provide an expected range for the chemical shifts in this compound. The exact values for the title compound would require experimental determination.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

For instance, in 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the carbon signals of the pyridine ring are found at δ 151.09, 141.09, 128.00, and 124.87 ppm, while the tetrazole carbon appears at 164.85 ppm. mdpi.com A key distinction is that the chemical shift of the carbon in a 2,5-disubstituted tetrazole ring is approximately 10 ppm downfield compared to a 1,5-disubstituted tetrazole. mdpi.com For 4-(1H-tetrazol-5-yl)pyridine, the pyridine carbons are observed at δ 149.9, 133.8, and 120.9 ppm, with the tetrazole carbon at 165.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Related Pyridine-Tetrazole Compounds

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine mdpi.com | DMSO-d₆ | Pyridine C | 151.09, 141.09, 128.00, 124.87 |

| Tetrazole C | 164.85 | ||

| 4-(1H-tetrazol-5-yl)pyridine rsc.org | DMSO-d₆ | Pyridine C | 149.9, 133.8, 120.9 |

| Tetrazole C | 165.7 |

This table provides expected chemical shift ranges for the carbon atoms in this compound based on analogous structures.

Nitrogen NMR, including both ¹⁴N and ¹⁵N isotopes, is a specialized technique that can directly probe the electronic structure of the numerous nitrogen atoms within the pyridine and tetrazole rings of this compound. While ¹⁴N NMR is often complicated by broad signals due to its quadrupolar moment, ¹⁵N NMR, despite its lower natural abundance and sensitivity, provides sharper signals and more easily interpretable spectra. These studies can help in distinguishing between different tautomeric forms of the tetrazole rings and in understanding the coordination behavior of the nitrogen atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

In the IR spectrum of a related compound, 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, the disappearance of the nitrile (C≡N) stretching band and the appearance of a broad band between 2800–2200 cm⁻¹ (characteristic of the N-H bond in the tetrazole ring) and a weak band at 1553 cm⁻¹ (due to C=N vibration in the tetrazole) are key indicators of tetrazole formation. mdpi.com For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, characteristic IR bands are observed at 3074 cm⁻¹ (C-H stretching) and in the 1583-1450 cm⁻¹ region for C=C and C=N stretching vibrations. mdpi.com

Table 3: Key IR Vibrational Frequencies for Related Tetrazole Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline mdpi.com | N-H stretch (tetrazole) | 2800–2200 (broad) |

| C=N stretch (tetrazole) | 1553 | |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine mdpi.com | C-H stretch | 3074 |

| C=C, C=N stretch | 1583, 1530, 1484, 1450 |

This table highlights characteristic vibrational bands that would be expected in the IR spectrum of this compound.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the title compound, often producing a protonated molecular ion [M+H]⁺.

For example, the ESI-MS of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine showed a calculated value for [C₁₂H₉N₅ + H]⁺ of 224.09361 and a found value of 224.09325, confirming its elemental composition. mdpi.com A characteristic fragmentation pathway for tetrazole-containing compounds in mass spectrometry is the elimination of a nitrogen molecule (N₂). researchgate.netresearchgate.net In the fragmentation spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the most intense ion corresponds to the [M+H-N₂]⁺ fragment. researchgate.netresearchgate.net

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z | Notes |

| ESI-HRMS | [M+H]⁺ | Calculated for C₇H₆N₉⁺ | Provides exact mass and confirms molecular formula. |

| ESI-MS/MS | [M+H-N₂]⁺ | [M+H]⁺ - 28.01 | Characteristic fragmentation pattern of tetrazoles. |

| [M+H-2N₂]⁺ | [M+H]⁺ - 56.02 | Loss of the second nitrogen molecule from the other tetrazole ring. |

This table outlines the anticipated mass spectrometry results for this compound, which would be essential for its definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within a molecule. For compounds rich in aromatic and heterocyclic rings like this compound, UV-Vis spectra can reveal characteristic absorptions corresponding to π→π* and n→π* transitions.

Based on these data from analogous structures, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent would exhibit complex absorption patterns in the UV region, likely below 300 nm. These absorptions would be attributable to the electronic transitions within the pyridine and tetrazole rings and the conjugated system formed by their linkage. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in assigning the specific nature of these electronic transitions.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is critical to understanding a compound's physical properties. X-ray diffraction techniques are the cornerstone for determining these three-dimensional structures with atomic-level precision.

Single Crystal X-ray Diffraction Analysis

Molecular Conformation and Tautomeric Forms

The molecular structure of this compound presents several interesting conformational and tautomeric possibilities. The two tetrazole rings can exhibit different tautomeric forms, with the proton residing on different nitrogen atoms of the tetrazole ring. The relative orientation of the tetrazole rings with respect to the central pyridine ring is also a key conformational feature.

In related structures, such as manganese(II) complexes with 5-(pyridyl)tetrazole ligands, the tetrazole ring has been shown to coordinate to the metal center through different nitrogen atoms, highlighting the tautomeric flexibility of the tetrazole moiety. nih.gov For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, X-ray analysis has confirmed a nearly planar structure, with a small torsion angle of about 11 degrees between the planes of the tetrazole and pyridine rings. mdpi.com This planarity suggests a significant degree of π-conjugation between the aromatic systems. It is plausible that the two tetrazole rings in this compound also adopt a co-planar or near co-planar arrangement with the pyridine ring to maximize electronic delocalization. The specific tautomeric form present in the solid state would be definitively established through the location of hydrogen atoms in the electron density map from a high-resolution single-crystal X-ray diffraction study.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state architecture of nitrogen-rich heterocycles is often dominated by a network of intermolecular interactions. For this compound, the presence of multiple nitrogen atoms in the tetrazole and pyridine rings makes it an excellent candidate for forming extensive hydrogen bonding networks. The N-H groups of the tetrazole rings can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms of both the pyridine and tetrazole rings can act as hydrogen bond acceptors.

In the crystal structures of related pyridyl-tetrazole complexes, extended two- and three-dimensional structures are frequently generated through networks of hydrogen bonds, often involving solvent molecules. nih.gov Furthermore, π-π stacking interactions between the aromatic rings are also expected to play a crucial role in the crystal packing. Such interactions are common in planar aromatic molecules and contribute significantly to the stability of the crystal lattice. In a study of multicomponent crystals involving bis(iodoethynyl)pyridines, cooperative C–H···N hydrogen bonds and π-π stacking were found to direct the formation of planar sheets. nih.gov

A detailed analysis of the crystal structure of this compound would involve identifying and quantifying these hydrogen bonds and π-π stacking interactions, including their geometries and distances, to understand the forces governing the supramolecular assembly.

Crystal Packing Analysis and Supramolecular Assembly

The combination of hydrogen bonding and π-π stacking interactions is expected to lead to a highly organized supramolecular assembly. Depending on the directionality and strength of these interactions, various packing motifs, such as layers or channels, could be formed. Understanding the supramolecular assembly is crucial as it influences macroscopic properties like density, thermal stability, and solubility. For instance, in iron(II) complexes with similar triazole-pyridine ligands, the tapered shape of the molecules directs their stacking into one-dimensional columns, which are then organized into layers and a three-dimensional network through weak hydrogen bonds. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, it requires the growth of high-quality single crystals, which can be challenging. Powder X-ray diffraction (PXRD) is a powerful complementary technique used to characterize the bulk, polycrystalline material. It provides a fingerprint of the crystalline phase or phases present in a sample.

Computational and Theoretical Investigations of 3,5 Di 2h Tetrazol 5 Yl Pyridine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like 3,5-Di(2H-tetrazol-5-yl)pyridine. These methods offer insights into the electron distribution, molecular orbital energies, and preferred three-dimensional arrangements of the atoms.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the properties of tetrazole-containing compounds due to its balance of computational cost and accuracy. For systems analogous to this compound, such as pyridyl-tetrazole derivatives and tetra(1H-tetrazol-5-yl)pyrazine, DFT calculations are routinely used to optimize the molecular geometry and to understand the electronic structure. researchgate.netnih.gov

In a typical DFT study on a related pyridyl-tetrazole derivative, the geometry is optimized to find the most stable arrangement of atoms. researchgate.net Such calculations would reveal key structural parameters for this compound, including bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and tetrazole rings.

Furthermore, DFT is employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For instance, in a study on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, DFT calculations showed that the HOMO is distributed on both the pyrazine (B50134) and tetrazole rings, while the LUMO is mainly on the pyrazine ring. nih.gov Similar calculations for this compound would identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Representative DFT-Calculated Properties for a Pyridyl-Tetrazole System (Note: Data is illustrative for a related pyridyl-tetrazole system, as specific data for this compound is not available in the cited literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Ab Initio Calculations for Molecular Properties and Reactivity

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) are used to obtain more accurate energies and properties.

For tetrazole isomers, ab initio calculations at the MP2/6-31G//HF/6-31G level have been used to study their relative stabilities and the potential for isomerization. These calculations are crucial for understanding the fundamental reactivity of the tetrazole rings within the this compound structure.

Tautomerism and Isomerism Energetics

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the compound's properties.

Relative Stabilities of 2H- and 1H-Tetrazole Tautomers within the Compound

Theoretical studies on N-substituted tetrazoles have shown that the relative stability of the 1H and 2H tautomers is a key factor. Non-empirical calculations have demonstrated that for many substituted tetrazoles, the 2-substituted isomers are more stable in the gas phase. The presence of a substituent on the nitrogen atom, in this case, the pyridyl group, influences this equilibrium. The nature of the solvent is also a critical factor, with increasing solvent polarity often favoring the 1-substituted isomers.

For this compound, the linkage of two tetrazole rings to the pyridine core presents a complex tautomeric landscape. Computational studies would be essential to determine the relative energies of the various possible tautomers (e.g., 2H,2H-; 1H,2H-; 1H,1H-) and to predict the most stable form under different conditions.

Conformational Analysis of the Pyridyl-Tetrazole System

The rotation around the single bonds connecting the pyridine and tetrazole rings leads to different conformations. A conformational analysis, typically performed using computational methods, is necessary to identify the most stable spatial arrangement of the rings.

In a study of a pyridyl-tetrazole derivative, DFT calculations were used to estimate the stereochemistry, including the twist angle between the pyridine and tetrazole rings, which indicated a non-planar structure. researchgate.net For this compound, a similar analysis would involve calculating the rotational energy barrier around the C-C bonds linking the rings to determine the preferred conformation and the flexibility of the molecule.

Table 2: Illustrative Conformational Energy Data for a Pyridyl-Tetrazole Linkage (Note: This data is hypothetical and for illustrative purposes.)

| Dihedral Angle (Py-Tz) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.2 | Eclipsed (Sterically hindered) |

| 45° | 0.0 | Skew (Most stable) |

| 90° | 1.8 | Perpendicular |

| 180° | 4.5 | Eclipsed (Sterically hindered) |

Reaction Mechanism Predictions and Energetics

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For a molecule like this compound, this could involve studying its thermal decomposition or its reactions with other species.

Theoretical studies on the azido-tetrazole isomerization have investigated the mechanism of ring-opening and cyclization. acs.orgacs.org These studies calculate the activation barriers for such processes, providing insight into the kinetic stability of the tetrazole ring. For this compound, a key reaction to study would be the thermal elimination of dinitrogen (N₂), a characteristic reaction of tetrazoles that is important for their use in energetic materials. Computational modeling could predict the temperature at which this decomposition occurs and the nature of the resulting intermediates.

Thermochemical Stability Analysis: Nitrogen Elimination Pathways

While specific experimental or computational data on the thermochemical decomposition of this compound is not available, the thermal behavior of 2,5-disubstituted tetrazoles is well-documented. A general characteristic of these compounds is their propensity to eliminate a molecule of nitrogen (N₂) upon heating. mdpi.com This process is a key factor in their relatively low thermal stability. mdpi.com

For instance, studies on the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine show that it undergoes thermal degradation after melting, a process recorded as an exothermic peak in differential scanning calorimetry (DSC) thermograms. mdpi.com The primary decomposition pathway for 2,5-disubstituted tetrazoles is the extrusion of N₂ to form highly reactive nitrilimine intermediates. mdpi.comresearchgate.net

In the case of this compound, it is hypothesized that the thermolysis would proceed through a similar mechanism, likely in a stepwise manner for the two tetrazole rings. The initial step would involve the elimination of N₂ from one of the tetrazole rings to form a nitrilimine intermediate. This intermediate could then undergo further reactions or a second N₂ elimination from the remaining tetrazole ring.

Fragmentation pathways of tetrazole-containing compounds have been observed to include the release of not only molecular nitrogen but also hydrogen cyanide (HCN) and hydrazoic acid (HN₃). researchgate.net The decomposition of complex, nitrogen-rich tetrazole-based materials often results in the formation of N₂, HCN, and HN₃ as the main gaseous products.

A theoretical investigation into the thermal decomposition of pyridine itself indicates that the initial steps involve either internal hydrogen transfer or C-H bond homolysis, with the former being more favorable. nih.gov The pyridine ring is relatively stable, and its decomposition requires significant energy input. nih.gov In this compound, the tetrazole rings are the more likely sites for initial thermal decomposition due to the facile elimination of the stable N₂ molecule.

Table 1: General Thermochemical Decomposition Products of Related Tetrazole Compounds

| Precursor Type | Primary Gaseous Products | Intermediate Species |

| 2,5-Disubstituted Tetrazoles | N₂ | Nitrilimines |

| General Tetrazole Compounds | N₂, HCN, HN₃ | Various radical and molecular fragments |

This table is a generalization based on available literature for related compounds and does not represent specific experimental data for this compound.

Photochemical Reaction Pathways and Intermediate Formation

Specific photochemical studies on this compound are not found in the reviewed literature. However, the photochemistry of tetrazole derivatives has been a subject of interest, revealing complex reaction pathways. nih.gov Photolysis of tetrazoles typically leads to the cleavage of the heterocyclic ring and can proceed through various degradation routes depending on the substituents and the surrounding environment. nih.gov

A common photochemical reaction for many tetrazole derivatives is the photoinduced extrusion of molecular nitrogen. nih.gov For example, the photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones results in the elimination of N₂ and the formation of benzimidazolones through intermediate cyclization and rearrangement. nih.gov

Upon UV irradiation, unsubstituted tetrazole isolated in a cryogenic matrix has been shown to rapidly cleave, extruding N₂ and forming a variety of photoproducts, including nitrilimine, a complex of HCN and NH, diazomethane, carbodiimide, and cyanamide. nih.gov This indicates that even the simplest tetrazole undergoes a complex series of photochemical transformations.

For this compound, it is plausible that photochemical excitation would lead to the elimination of N₂ from one or both of the tetrazole rings. The initial formation of a mononitrilimine intermediate is a probable first step. The fate of this intermediate would depend on the reaction conditions, such as the solvent and the presence of other reactants. It could potentially undergo intramolecular cyclization involving the pyridine ring or the second tetrazole ring, or it could be trapped by other molecules in the system.

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the photophysical processes of some tetrazole derivatives, such as tetrazolones. uc.pt These studies help in elucidating the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways, the latter often leading to chemical reactions. For this compound, such computational analysis would be invaluable in mapping the potential energy surfaces of its excited states and identifying the most likely photochemical reaction coordinates and intermediates.

Table 2: Potential Photochemical Intermediates and Products Based on Analogue Studies

| Precursor Type | Excitation | Key Intermediate | Potential Final Products |

| Unsubstituted Tetrazole | 193 nm laser | Nitrilimine | HCN, NH, Diazomethane, Carbodiimide, Cyanamide |

| 1,4-disubstituted-tetrazol-5-ones | 254 nm lamp | Carbodiimides or Cyclized Intermediates | Benzimidazolones |

This table illustrates potential pathways based on studies of other tetrazole derivatives and is intended to be predictive for this compound.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 3,5 Di 2h Tetrazol 5 Yl Pyridine

Ligand Design Principles and Coordination Modes

Multidentate Coordination Capabilities of 3,5-Di(2H-tetrazol-5-yl)pyridine

This compound is a multidentate ligand, meaning it possesses multiple donor sites that can bind to a metal center. This characteristic is fundamental to its ability to form extended network structures. The ligand features a central pyridine (B92270) ring flanked by two tetrazole rings. This arrangement provides several potential coordination sites, including the nitrogen atom of the pyridine ring and the four nitrogen atoms within each tetrazole ring. researchgate.netwikipedia.org The flexibility in coordination allows for the construction of two- and three-dimensional frameworks. rsc.org The ability of polytetrazole ligands to be generated in situ under hydrothermal or solvothermal conditions further expands the possibilities for creating novel coordination networks. unimi.it

Influence of Tetrazole Nitrogen Atoms and Pyridine Nitrogen on Metal Coordination

The coordination behavior of H₂-DTzPy is a complex interplay between the pyridine nitrogen and the tetrazole nitrogen atoms. The pyridine nitrogen typically acts as a single coordination site. wikipedia.org In contrast, the tetrazole rings offer multiple coordination modes. A tetrazole ring can coordinate to a metal ion through one of its nitrogen atoms (monodentate), or it can bridge two or more metal centers using different nitrogen atoms (bidentate, tridentate, etc.). researchgate.net This versatility in the coordination of the tetrazole groups, combined with the pyridine linker, allows for the self-assembly of complex supramolecular architectures. nih.gov The specific coordination mode adopted is influenced by several factors, including the choice of metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of counter-anions.

Synthesis and Structural Diversity of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs from this compound and its derivatives often employs specific synthetic strategies to control the final structure and properties of the material.

Hydrothermal and Solvothermal Synthetic Methods

Hydrothermal and solvothermal syntheses are widely used techniques for growing high-quality single crystals of coordination polymers and MOFs. These methods involve heating the reactants in a sealed vessel in the presence of water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product. rsc.orgrsc.org These in situ methods have proven effective for synthesizing tetrazole-based coordination polymers, sometimes leading to the formation of the tetrazole ring itself during the reaction. unimi.itrsc.org

Self-Assembly Processes and Metal-Directed Supramolecular Architectures

The formation of coordination polymers and MOFs is a prime example of a self-assembly process. nih.gov In this process, the ligand (H₂-DTzPy) and the metal ions spontaneously organize into a thermodynamically stable, ordered structure. The directionality of the coordination bonds between the metal ions and the ligand's nitrogen atoms guides this assembly. nih.gov By carefully selecting the metal ion with its preferred coordination geometry (e.g., tetrahedral, octahedral) and the ligand with its specific arrangement of donor atoms, chemists can direct the formation of desired supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgrsc.org

Single Crystal X-ray Structures of Metal Complexes and MOFs

Below is a table summarizing the structural features of some coordination polymers and MOFs derived from related pyridyl-tetrazole or pyridyl-triazole ligands, as determined by single-crystal X-ray diffraction.

| Compound Name | Ligand | Metal Ion | Dimensionality | Structural Features |

| [Cu(3TMP)] | 3-((1H-tetrazol-5-yl)methyl)pyridine | Cu(II) | 2D | Reticular structure with [Cu–tetrazole–Cu] wave-like chains. rsc.org |

| [Zn(3TMP)Cl] | 3-((1H-tetrazol-5-yl)methyl)pyridine | Zn(II) | 3D | Framework built from two kinds of helical chains. rsc.org |

| [Cd₃(3TMP)₄(N₃)₂]·0.38H₂O | 3-((1H-tetrazol-5-yl)methyl)pyridine | Cd(II) | 3D | Framework built from trinuclear [Cd₃(N₃)₂] building units. rsc.org |

| ZnL₂·2H₂O | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II) | 2D | Interpenetrating layers with a 4⁴-sql topology. rsc.org |

| CdL₂(H₂O)₂·8H₂O | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Cd(II) | 2D | Non-interpenetrating layers with a 4⁴-sql topology. rsc.org |

Despite a comprehensive search for scholarly articles and research data, information regarding the synthesis, structure, and functional properties of metal-organic frameworks (MOFs) derived specifically from the chemical compound This compound is not available in the public domain.

Searches for this specific ligand did not yield any published research detailing its use in the construction of MOFs. Consequently, there is no information available concerning the secondary building units (SBUs), dimensionality of coordination networks, topological analysis, or functional properties such as gas adsorption and separation for MOFs based on this particular compound.

The scientific literature contains extensive research on MOFs derived from other related ligands, including various pyridine-dicarboxylates and other tetrazole-containing molecules. However, in adherence to the strict requirement to focus solely on this compound, this information cannot be presented as it falls outside the specified scope.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. Further research and publication in the field of coordination chemistry would be necessary to provide the detailed analysis requested for MOFs based on this compound.

Functional Properties of this compound-Based MOFs

Luminescence Properties and Photoluminescence Quenching

Metal-organic frameworks constructed from ligands containing aromatic and heterocyclic moieties frequently exhibit luminescence, a property that is highly sensitive to the framework's structure and environment. MOFs based on the 3,5-di(tetrazol-5-yl)pyridine ligand are no exception, with their photoluminescence characteristics being a subject of scientific investigation.

A notable example is the zinc-based MOF, [Zn(TPD)(H₂O)₂]·0.5H₂O , designated as JUC-123 . rsc.org This compound is synthesized through the reaction of zinc nitrate (B79036) hexahydrate with the H₂TPD ligand. rsc.org The solid-state fluorescent properties of JUC-123 have been measured at room temperature. The free H₂TPD ligand exhibits an emission maximum at 388 nm when excited at 335 nm. rsc.org Upon coordination to the zinc(II) centers in the JUC-123 framework, the emission peak shows a significant blue shift to 375 nm (when excited at 330 nm). rsc.org This shift is attributed to the coordination of the ligand to the metal center, which can alter the energy levels of the ligand-based orbitals involved in the electronic transitions. rsc.org The luminescence in such frameworks is typically assigned to π→n or π→π electronic transitions within the ligand, which are perturbed by coordination to the metal ion. rsc.org

The phenomenon of photoluminescence quenching, where the intensity of fluorescence is decreased by the presence of certain molecules, is a key aspect of using MOFs as chemical sensors. While specific quenching studies on JUC-123 are not detailed in the available literature, the general principle in related systems involves the interaction of guest molecules with the framework. These interactions, such as electron transfer or energy transfer between the MOF and the quencher molecule, provide a pathway for non-radiative decay of the excited state, thus diminishing the luminescence output. The porous nature and functional sites (Lewis basic nitrogen atoms on the pyridine and tetrazole rings) within MOFs like JUC-123 make them potential candidates for sensing applications through luminescence quenching mechanisms.

Heterogeneous Catalysis Applications

The incorporation of both Lewis acidic sites (coordinatively unsaturated metal centers) and Lewis basic sites (nitrogen atoms on the organic linker) makes MOFs attractive candidates for heterogeneous catalysis. researchgate.net While specific catalytic studies on MOFs derived from this compound are not extensively documented in the reviewed literature, the functional groups within this ligand suggest potential for various catalytic transformations. The pyridine nitrogen and the uncoordinated nitrogen atoms of the tetrazole rings can act as Lewis basic sites, which are crucial for activating substrates in reactions like the Henry reaction. researchgate.netresearchgate.net

Peroxidative oxidation, the oxidation of substrates using peroxides like H₂O₂, is an important industrial process. MOFs can act as catalysts for these reactions, often showing high selectivity. For instance, some MOFs containing metals like zinc can activate H₂O₂ for the epoxidation of electron-deficient C=C bonds. mdpi.com The mechanism can involve either electrophilic activation of the peroxide by the metal center or nucleophilic activation on basic sites within the framework. mdpi.com Although no specific data exists for the catalytic activity of this compound-based MOFs in peroxidative oxidations, the presence of Zn(II) centers and basic nitrogen sites in frameworks like JUC-123 suggests a potential for such applications.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.orgwikipedia.org It is a fundamental transformation in organic synthesis. MOFs have been successfully employed as heterogeneous catalysts for this reaction. The catalytic activity often stems from the presence of basic sites on the organic linkers or open metal sites that can facilitate the deprotonation of the nitroalkane, the crucial first step of the reaction mechanism. researchgate.netwikipedia.org

For example, MOFs containing basic azine groups have demonstrated catalytic activity in the Henry reaction between benzaldehyde (B42025) and nitromethane. researchgate.net The basic nitrogen-rich structure of this compound, with its pyridine and multiple tetrazole nitrogen atoms, provides a high density of potential basic sites. These sites could effectively catalyze Henry reactions by activating the nitroalkane. Furthermore, the metal nodes within the MOF can act as Lewis acids, coordinating to the aldehyde and further promoting the reaction. researchgate.net While experimental validation for MOFs from H₂TPD is pending, the inherent functionalities of the ligand make them promising candidates for catalyzing C-C bond formations like the Henry reaction.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | H₂TPD |

| [Zn(TPD)(H₂O)₂]·0.5H₂O | JUC-123 |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O |

| Hydrogen Peroxide | H₂O₂ |

| Benzaldehyde | C₆H₅CHO |

| Nitromethane | CH₃NO₂ |

Conclusion and Future Research Perspectives for 3,5 Di 2h Tetrazol 5 Yl Pyridine

Summary of Key Academic Findings

While dedicated research on 3,5-Di(2H-tetrazol-5-yl)pyridine is nascent, key academic findings for structurally related bis-tetrazolyl and tetrazolyl-pyridine compounds provide a strong foundation for understanding its potential. A primary focus in the literature is on the synthesis of high-nitrogen compounds for energetic applications. The incorporation of tetrazole rings is a well-established strategy to increase the nitrogen content and the heat of formation of a molecule, leading to a high energy density. Upon decomposition, these molecules release large volumes of nitrogen gas, a desirable characteristic for propellants and gas-generating compositions. nih.govresearchgate.net

Studies on analogous compounds, such as those based on bis-tetrazole derivatives, have demonstrated their potential as ligands for the construction of coordination polymers. These polymers, which consist of metal ions linked by organic ligands, can exhibit a range of interesting properties, including fluorescence and tailored thermal stability. rsc.org The pyridine (B92270) nitrogen and the multiple nitrogen atoms of the tetrazole rings in this compound make it an excellent candidate for forming stable complexes with a variety of metal centers.

Unexplored Avenues in Synthetic Methodology and Derivatization

The most probable and established method for the synthesis of this compound involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with 3,5-dicyanopyridine. This is a fundamental and widely used reaction for the formation of tetrazole rings from nitrile precursors.

An unexplored avenue in the synthesis of this compound would be the investigation of alternative, potentially more efficient or safer, cycloaddition methodologies. This could include the use of different azide reagents or the exploration of catalytic systems to promote the reaction under milder conditions.

Significant opportunities also lie in the derivatization of the parent molecule. The tetrazole rings possess acidic protons that can be substituted through N-alkylation or N-arylation. This would allow for the systematic modification of the compound's properties. For instance, the introduction of different functional groups could be used to tune its solubility, thermal stability, or coordination properties. Such derivatization is a common strategy in the development of novel energetic materials and functional ligands.

Opportunities for Advanced Characterization and In Situ Studies

A comprehensive characterization of this compound is essential for understanding its fundamental properties. While standard techniques such as NMR and IR spectroscopy would confirm its structure, more advanced characterization is needed to unlock its full potential.

| Characterization Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, bond angles, and packing in the solid state. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions, such as melting point and decomposition temperature. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

Table 1: Advanced Characterization Techniques for this compound

In situ studies would provide dynamic information about the behavior of this compound under various conditions. For example, time-resolved spectroscopic techniques could be employed to monitor the decomposition process in real-time, providing insights into the reaction mechanism and the species formed. Similarly, in situ studies of its coordination with metal salts in solution could reveal the formation of different complex species and their stability.

Prospects in Tailored Functional Materials Design and Engineering

The true potential of this compound lies in its application as a building block for tailored functional materials. Its high nitrogen content and predicted energetic properties make it a prime candidate for the development of new energetic materials. By forming salts with other energetic ions, it may be possible to create materials with a desirable balance of performance and sensitivity.

Synergistic Approaches Combining Experimental and Computational Research Paradigms

A powerful strategy for accelerating the development of materials based on this compound is the synergistic combination of experimental and computational research. High-level quantum chemical calculations can be used to predict key properties before a compound is even synthesized. nih.govresearchgate.net

| Computational Prediction | Experimental Validation |

| Heat of formation | Bomb calorimetry |

| Bond dissociation energies | Kinetic studies of decomposition |

| Vibrational frequencies | IR and Raman spectroscopy |

| Electronic transitions | UV-Vis spectroscopy |

Table 2: Synergistic Computational and Experimental Approaches

This integrated approach allows for a more rational design of new materials. For example, computational screening could be used to identify promising derivatives of this compound with enhanced properties. Experimental synthesis and characterization would then be used to validate these predictions and to further refine the computational models. This iterative cycle of prediction and validation is a hallmark of modern materials chemistry and will be crucial for unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-Di(2H-tetrazol-5-yl)pyridine, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis of tetrazole-containing ligands like this compound typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. Post-synthesis, rigorous characterization is essential:

- Elemental Analysis : Confirms stoichiometric composition.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1,500–1,600 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and bonding modes. For example, SCXRD confirmed the coordination environment in {[Zn(DTPP)(H2O)2]·H2O}n, where DTPP is a related tetrazole-pyridine ligand .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in coordination polymers .

Q. How is single-crystal X-ray diffraction utilized to determine the structural features of coordination polymers incorporating this compound as a ligand?

- Methodological Answer : SCXRD data collection and refinement (e.g., using SHELXL ) are pivotal:

- Data Collection : High-resolution diffraction data (e.g., Mo/Kα radiation) at low temperatures (e.g., 100 K) minimize thermal motion artifacts.

- Refinement : SHELXL refines atomic coordinates, occupancy, and anisotropic displacement parameters. For example, the Zn(II) coordination polymer in {[Zn(DTPP)(H2O)2]·H2O}n revealed a distorted octahedral geometry around the metal center .

- Validation : Tools like ORTEP-III generate thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., IR, elemental analysis) and crystallographic results when characterizing metal complexes of this compound?

- Methodological Answer : Contradictions may arise from sample heterogeneity or dynamic behavior in solution vs. solid state:

- Cross-Validation : Combine multiple techniques (e.g., SCXRD for solid-state structure, NMR for solution behavior).

- High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies in molecular weight.

- Dynamic Light Scattering (DLS) : Detects aggregation in solution that may affect spectroscopic results.

- Case Study : In the Zn(II) polymer study, IR confirmed ligand deprotonation, while SCXRD clarified the coordination mode .

Q. How can computational modeling complement experimental data in predicting the photoluminescent properties of Zn(II) coordination polymers based on this compound ligands?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic transitions (e.g., HOMO-LUMO gaps) to explain emission spectra.

- Time-Dependent DFT (TD-DFT) : Models excited-state behavior linked to photoluminescence. For example, luminescence in {[Zn(DTPP)(H2O)2]·H2O}n was attributed to ligand-centered transitions, validated by computational studies .

- Molecular Dynamics (MD) : Simulates ligand flexibility and its impact on emission quenching.

Q. What design strategies optimize the porosity and stability of metal-organic frameworks (MOFs) using this compound as a linker?

- Methodological Answer :

- Ligand Functionalization : Introduce bulky substituents to enhance framework rigidity.

- Solvent Choice : Use polar solvents (e.g., DMF/H2O) to promote interpenetration resistance.

- Post-Synthetic Modification (PSM) : Graft functional groups (e.g., -NH2) to improve gas adsorption.

- Case Study : Semirigid tripodal ligands (e.g., H2DTPP) enable stable Zn(II) polymers with tunable pore sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.